molecular formula C17H17NO2 B2720492 (S)-2-Benzylaziridine-carboxylate CAS No. 1142923-78-1

(S)-2-Benzylaziridine-carboxylate

Cat. No.: B2720492
CAS No.: 1142923-78-1
M. Wt: 267.328
InChI Key: QPCNEIYNSIZFAY-UHFFFAOYSA-N
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Description

(S)-2-Benzylaziridine-carboxylate is a chiral aziridine derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. Aziridines are three-membered nitrogen-containing heterocycles that exhibit significant strain, making them highly reactive intermediates in various chemical reactions. The presence of the benzyl group and the carboxylate functionality in this compound further enhances its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzylaziridine-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable aziridine precursor, often derived from amino acids or other nitrogen-containing compounds.

    Cyclization: The precursor undergoes cyclization to form the aziridine ring. This step may involve the use of reagents such as sodium hydride or potassium tert-butoxide to facilitate the ring closure.

    Benzylation: The aziridine intermediate is then benzylated using benzyl bromide or benzyl chloride in the presence of a base like sodium hydride.

    Carboxylation: Finally, the benzylated aziridine is carboxylated using carbon dioxide or a suitable carboxylating agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzylaziridine-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced products.

    Substitution: The benzyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Nucleophilic Substitution: Ring-opened products with various functional groups.

    Oxidation: Oxaziridines or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

(S)-2-Benzylaziridine-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Industry: Used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (S)-2-Benzylaziridine-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, readily undergoing nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the aziridine ring opens to form new bonds and functional groups. The benzyl group and carboxylate functionality further influence the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Benzylaziridine-carboxylate: The enantiomer of (S)-2-Benzylaziridine-carboxylate, with similar reactivity but different stereochemistry.

    2-Phenylaziridine: Lacks the carboxylate group, resulting in different reactivity and applications.

    2-Benzylaziridine:

Uniqueness

This compound is unique due to its combination of a chiral aziridine ring, benzyl group, and carboxylate functionality. This combination imparts distinct reactivity and selectivity, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

benzyl (2S)-2-benzylaziridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20-13-15-9-5-2-6-10-15)18-12-16(18)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCNEIYNSIZFAY-ATNAJCNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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